molecular formula C9H15N5O2 B14652611 2,4-Pyrimidinediamine, 5-nitroso-6-(pentyloxy)- CAS No. 49560-65-8

2,4-Pyrimidinediamine, 5-nitroso-6-(pentyloxy)-

Cat. No.: B14652611
CAS No.: 49560-65-8
M. Wt: 225.25 g/mol
InChI Key: UOHYWFRDWRAPIE-UHFFFAOYSA-N
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Description

5-nitroso-6-pentoxypyrimidine-2,4-diamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitroso-6-pentoxypyrimidine-2,4-diamine typically involves the reaction of guanidine derivatives with malonic acid dinitrile in the presence of a base. The reaction is carried out in an aliphatic lower alcohol, such as methanol, and involves boiling the mixture, followed by cooling and acid adjustment . The nitrosation step is performed using sodium nitrite in dilute acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of guanidine derivatives with malonic acid dinitrile, followed by nitrosation. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-nitroso-6-pentoxypyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-nitroso-6-pentoxypyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitroso-6-pentoxypyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation . The nitroso group plays a key role in its biological activity by forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitroso-6-pentoxypyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

49560-65-8

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

5-nitroso-6-pentoxypyrimidine-2,4-diamine

InChI

InChI=1S/C9H15N5O2/c1-2-3-4-5-16-8-6(14-15)7(10)12-9(11)13-8/h2-5H2,1H3,(H4,10,11,12,13)

InChI Key

UOHYWFRDWRAPIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC(=C1N=O)N)N

Origin of Product

United States

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